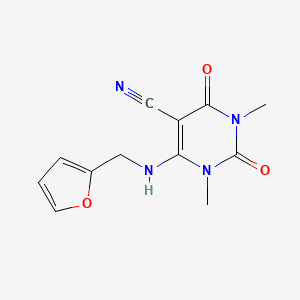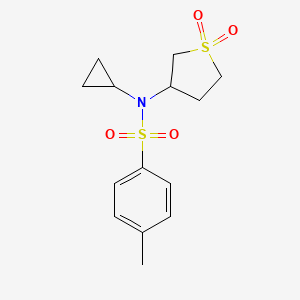![molecular formula C16H15ClN2O2S B7546187 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide, also known as CPT-11 or irinotecan, is a potent anti-cancer drug that has been widely used in the treatment of various types of cancer. It is a prodrug that is converted into its active metabolite SN-38, which inhibits topoisomerase I, an enzyme required for DNA replication and transcription.
Mecanismo De Acción
The active metabolite of 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide, SN-38, inhibits topoisomerase I by binding to the enzyme-DNA complex and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks and ultimately cell death. The mechanism of action of 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has also been shown to cause gastrointestinal toxicity, myelosuppression, and neutropenia, which are common side effects of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanism of action of topoisomerase inhibitors. It is also relatively easy to synthesize and can be obtained in large quantities. However, 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has several limitations for lab experiments. It is highly toxic and must be handled with care. It is also expensive and may not be accessible to all researchers.
Direcciones Futuras
There are several future directions for the study of 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide and guide treatment decisions. Finally, there is a need for further studies to understand the mechanisms of resistance to 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide and develop strategies to overcome it.
Conclusion
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide is a potent anti-cancer drug that has been widely used in the treatment of various types of cancer. It is synthesized from camptothecin and has been extensively studied for its anti-cancer activity. 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide inhibits topoisomerase I and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and several future directions for research. Further studies are needed to improve its efficacy and reduce its toxicity, identify biomarkers for treatment decisions, and overcome resistance.
Métodos De Síntesis
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide is synthesized from camptothecin, a natural product isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis involves several steps, including protection of the hydroxyl group at position 10, oxidation of the lactone ring, and coupling with 2-mercaptoacetic acid to form the thiol ester. The thiol ester is then coupled with 2-chlorophenyl isocyanate to form the final product, 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide.
Aplicaciones Científicas De Investigación
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide has been extensively studied for its anti-cancer activity. It has been shown to be effective against a variety of solid tumors, including colorectal, lung, ovarian, and breast cancers. 2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide is often used in combination with other chemotherapeutic agents to improve its efficacy. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and HIV.
Propiedades
IUPAC Name |
2-[[2-(2-chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-8-4-5-9-13(12)22-10-14(20)19-15(16(18)21)11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDSDHJSVDRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC(=O)CSC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)


![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)